Superior MAO-B Inhibition by Ortho-Substituted 2-(4-Phenylbutyl)aniline Compared to Its Para-Substituted Regioisomer
2-(4-Phenylbutyl)aniline inhibits human recombinant MAO-B with an IC50 of 1.40 μM [1]. In contrast, its para-substituted analog 4-(4-phenylbutyl)aniline exhibits significantly weaker MAO-B inhibition, with a reported Ki of 2.39 μM and an IC50 of 5.55 μM [2]. This represents an approximately 1.7- to 4.0-fold difference in potency, highlighting the critical role of ortho-substitution for target engagement in MAO-B assays.
| Evidence Dimension | MAO-B inhibition |
|---|---|
| Target Compound Data | IC50 = 1.40 μM |
| Comparator Or Baseline | 4-(4-phenylbutyl)aniline: Ki = 2.39 μM, IC50 = 5.55 μM |
| Quantified Difference | ~1.7× (Ki) to ~4.0× (IC50) greater potency for the ortho isomer |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production assay |
Why This Matters
The >1.7-fold difference in MAO-B inhibitory activity underscores that the ortho isomer is not a functional substitute for the para isomer in neurological or metabolic research; procurement decisions must be guided by substitution pattern-specific potency data.
- [1] BindingDB. (n.d.). BDBM50075967: 2-(4-phenylbutyl)aniline MAO-B inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967 View Source
- [2] BindingDB. (n.d.). BDBM50334278: 4-(4-phenylbutyl)aniline hydrochloride MAO-B inhibition. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50334278 View Source
